

Structure-Activity Relationship of Imbricatolic Acid Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Imbricatolic Acid*

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Imbricatolic acid, a naturally occurring diterpenoid, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **imbricatolic acid** analogs, with a focus on their protein tyrosine phosphatase 1B (PTP-1B) inhibitory and antimicrobial properties. The information presented herein is intended to inform the rational design of novel therapeutic agents based on the **imbricatolic acid** framework.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of **imbricatolic acid** and its synthetic analogs. The data highlights the impact of structural modifications on PTP-1B inhibition, a key target in the management of type 2 diabetes and obesity.

| Compound | Modification | PTP-1B Inhibition IC50 (μM) |
|-----------------------|---|-----------------------------|
| Imbricatolic Acid (1) | Parent Compound | - |
| Analog 3 | Introduction of a nitrogenous functionality at C-15 | 6.3[1] |
| Analog 6 | Modification at the C-19 position | 6.8[1] |
| Analog 14 | Introduction of a nitrogenous functionality at C-15 | 7.0[1] |
| Analog 15 | Modification at the C-19 position | 7.8[1] |

Further research is required to populate data on the antimicrobial (Minimum Inhibitory Concentration - MIC) and cytotoxic (IC50) activities of these specific analogs.

Key Signaling Pathway: PTP-1B Inhibition

Imbricatolic acid analogs have been identified as inhibitors of PTP-1B, a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP-1B enhances insulin sensitivity, making it a promising strategy for the treatment of type 2 diabetes. The diagram below illustrates the central role of PTP-1B in this pathway.

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References

- 1. Novel Imbricatolic acid derivatives as protein tyrosine phosphatase-1B inhibitors: Design, synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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